molecular formula C9H18O2 B14405758 2-Ethoxy-3,3-dimethyltetrahydro-2h-pyran CAS No. 87133-84-4

2-Ethoxy-3,3-dimethyltetrahydro-2h-pyran

Cat. No.: B14405758
CAS No.: 87133-84-4
M. Wt: 158.24 g/mol
InChI Key: FRGBAYZFKUCJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-3,3-dimethyltetrahydro-2H-pyran is an organic compound belonging to the class of tetrahydropyrans It is characterized by a six-membered ring containing one oxygen atom and an ethoxy group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3,3-dimethyltetrahydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyltetrahydro-2H-pyran with ethyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,3-dimethyltetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Ethoxy-3,3-dimethyltetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethoxy-3,3-dimethyltetrahydro-2H-pyran exerts its effects involves interactions with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2-ethoxy-2H-pyran
  • 3,3-Dimethyltetrahydro-2H-pyran-2-one
  • 2H-Pyran, 2-ethoxy-3,4-dihydro-

Uniqueness

2-Ethoxy-3,3-dimethyltetrahydro-2H-pyran is unique due to its specific structural features, such as the ethoxy group and the dimethyl substitution on the tetrahydropyran ring. These features confer distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

87133-84-4

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-ethoxy-3,3-dimethyloxane

InChI

InChI=1S/C9H18O2/c1-4-10-8-9(2,3)6-5-7-11-8/h8H,4-7H2,1-3H3

InChI Key

FRGBAYZFKUCJID-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(CCCO1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.